molecular formula C22H23ClN4O3S2 B11410307 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11410307
M. Wt: 491.0 g/mol
InChI Key: DAMAAPTVGLJHNC-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a 5-chloro group, a 2-propylsulfanyl moiety, and a carboxamide-linked phenyl ring bearing a benzyl(methyl)sulfamoyl group.

Properties

Molecular Formula

C22H23ClN4O3S2

Molecular Weight

491.0 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H23ClN4O3S2/c1-3-13-31-22-24-14-19(23)20(26-22)21(28)25-17-9-11-18(12-10-17)32(29,30)27(2)15-16-7-5-4-6-8-16/h4-12,14H,3,13,15H2,1-2H3,(H,25,28)

InChI Key

DAMAAPTVGLJHNC-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the chloro group and the propylsulfanyl group onto the pyrimidine ring via nucleophilic substitution reactions.

    Sulfamoylation: The benzyl(methyl)sulfamoyl group is introduced through a sulfamoylation reaction, often using sulfonyl chlorides and amines under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Evidence

The following table summarizes key structural differences between the target compound and related derivatives:

Compound Name / Identifier Key Substituents Molecular Features Evidence ID
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide 5-Cl, 2-propylsulfanyl, N-benzyl(methyl)sulfamoylphenyl High molecular weight; sulfamoyl enhances polarity, propylsulfanyl increases logP N/A
N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide 5-Cl, 2-propylsulfonyl, N-benzyl and N-pyridinyl Sulfonyl group increases electron-withdrawing effects; pyridinyl may improve solubility [2]
4-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine 5-Cl, 2-methylsulfanyl, benzoxazine ring Benzoxazine enhances solubility; smaller sulfanyl group reduces steric hindrance [5]
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide 4-fluorophenyl, 5-formyl, 6-isopropyl, methanesulfonamide Fluorine improves metabolic stability; formyl group introduces reactivity [4]

Substituent Effects on Physicochemical Properties

  • Sulfanyl vs. Sulfonyl Groups: The target compound’s 2-propylsulfanyl group is less polar than the sulfonyl analog in , leading to higher lipophilicity (logP).
  • Aromatic Substituents : The benzyl(methyl)sulfamoyl group in the target compound offers hydrogen-bonding sites, contrasting with the pyridinyl group in , which may improve aqueous solubility via nitrogen lone pairs .
  • Heterocyclic Modifications : The benzoxazine ring in introduces a fused oxygen-containing heterocycle, likely improving solubility but reducing membrane permeability compared to the target’s phenyl group .

Electronic and Steric Considerations

  • Chloro vs. Fluoro Substituents : While the target compound uses 5-Cl for electronic effects, the fluorophenyl group in acts as a bioisostere, offering similar steric bulk with enhanced metabolic stability due to C-F bond strength .
  • Methylsulfanyl vs.

Molecular Weight and Drug-Likeness

The target compound’s molecular weight (~500–550 g/mol estimated) exceeds typical thresholds for optimal oral bioavailability (≤500 g/mol). In contrast, derivatives like (MW ~321.79 g/mol) align better with Lipinski’s rules, suggesting improved pharmacokinetics .

Biological Activity

Overview of Pyrimidine Derivatives

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound , featuring a sulfamoyl group and a chloro substituent, suggests potential interactions with biological targets that could lead to therapeutic effects.

Antimicrobial Activity

Many pyrimidine derivatives exhibit antimicrobial properties. For instance, compounds with benzyl and sulfamoyl groups have been shown to possess significant antibacterial activity against various strains of bacteria. Research indicates that modifications to the pyrimidine ring can enhance antibacterial efficacy.

Case Study:
A study on similar compounds demonstrated that derivatives with benzylthio groups showed substantial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The presence of a sulfamoyl group often contributes to increased solubility and bioavailability, which could enhance the compound's overall effectiveness.

Antitumor Activity

Pyrimidines are also explored for their antitumor properties. The structural characteristics of “N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide” may allow it to interact with DNA or inhibit enzymes involved in tumor growth.

Research Findings:
Studies have reported that certain pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase or dihydrofolate reductase, which are crucial for DNA synthesis.

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes. For example, compounds similar to this one have been studied for their ability to inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Activity TypeExample CompoundsMechanism of ActionReferences
AntimicrobialBenzylthio-pyrimidinesDisruption of bacterial cell wall synthesis
AntitumorPyrimidine analogsInhibition of DNA synthesisGeneral Knowledge
Enzyme InhibitionSulfamoyl derivativesInhibition of carbonic anhydraseGeneral Knowledge

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